REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([O:10][C:11]3[CH:20]=[C:19](F)[CH:18]=[CH:17][C:12]=3[C:13]([O:15][CH3:16])=[O:14])[CH:9]=[C:4]2[CH:3]=[CH:2]1.[NH:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.O>CS(C)=O>[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([O:10][C:11]3[CH:20]=[C:19]([N:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)[CH:18]=[CH:17][C:12]=3[C:13]([O:15][CH3:16])=[O:14])[CH:9]=[C:4]2[CH:3]=[CH:2]1
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Name
|
|
Quantity
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20.5 g
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Type
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reactant
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Smiles
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N1C=CC=2C1=NC=C(C2)OC2=C(C(=O)OC)C=CC(=C2)F
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Name
|
|
Quantity
|
37 g
|
Type
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reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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1 L
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted thee times with dichloromethane
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Type
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WASH
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Details
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the combined extracts were washed with 2× water, and brine
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to give the pure product
|
Name
|
|
Type
|
|
Smiles
|
N1C=CC=2C1=NC=C(C2)OC2=C(C(=O)OC)C=CC(=C2)N2CCNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |